molecular formula C13H16F3N3O2 B2406724 Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 827591-57-1

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2406724
CAS No.: 827591-57-1
M. Wt: 303.285
InChI Key: YMQLVZHHLOBRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C₁₃H₁₆F₃N₃O₂, and molecular weight is 303.28 g/mol . The compound features a cyclopropyl substituent at position 5 and a trifluoromethyl group at position 7, with an ethyl ester at position 2. It has a CAS number 827591-57-1 and is typically supplied as a powder stored at 4 °C .

Properties

IUPAC Name

ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)8-6-17-19-10(13(14,15)16)5-9(7-3-4-7)18-11(8)19/h6-7,9-10,18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQLVZHHLOBRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

  • Molecular Formula : C13_{13}H14_{14}F3_3N3_3O2_2
  • Molecular Weight : 301.27 g/mol
  • CAS Number : 667920-68-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. These compounds exhibit significant inhibitory activity against various cancer-related targets:

  • BRAF(V600E) : Inhibition of this mutant BRAF kinase is crucial for treating certain melanoma types.
  • EGFR : The compound's ability to inhibit epidermal growth factor receptor (EGFR) suggests potential applications in treating lung cancer.
  • Aurora Kinases : These kinases are essential for cell division; inhibitors can potentially halt tumor growth.

A study demonstrated that similar pyrazole derivatives showed IC50_{50} values as low as 0.004 µM against p38 MAPK, indicating potent antitumor activity (Table 1) .

CompoundTargetIC50_{50} (µM)
Pyrazole Derivative Ap38 MAPK0.004
Ethyl CompoundBRAF(V600E)TBD
Ethyl CompoundEGFRTBD

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been noted in various studies. Pyrazole derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNFα and IL-6. For instance, one derivative exhibited an IC50_{50} of 820 nM in reducing IL-6 production in human chondro-sarcoma cells . This suggests that this compound may also possess similar anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is another area of interest. Compounds with similar structures have demonstrated moderate antimicrobial effects against various pathogens:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro assays revealed minimum inhibitory concentrations (MICs) around 250 µg/mL for several tested compounds . This indicates a promising avenue for developing new antimicrobial agents based on the pyrazole scaffold.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against a range of cancer cell lines and found that modifications to the trifluoromethyl group significantly affected potency.
  • Inflammation Models : In a model of rheumatoid arthritis, a related compound reduced inflammation markers significantly compared to controls.
  • Antimicrobial Testing : A derivative was tested against clinical isolates of bacteria and fungi and showed effectiveness comparable to standard treatments.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. Research indicates that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

1.2 Antiviral Properties

There is emerging interest in the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds targeting the RNA-dependent RNA polymerase of influenza viruses have shown promise in disrupting viral replication . The structural modifications in ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate could enhance its efficacy against viral targets.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring can significantly influence biological activity. For instance:

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and potency
Cyclopropyl groupModifies steric properties

Studies have shown that trifluoromethyl groups can enhance metabolic stability and bioavailability .

Case Studies

3.1 Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and understanding its interactions at the molecular level .

3.2 In Vivo Studies

In vivo studies using animal models are critical for assessing the therapeutic potential and safety profile of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable pharmacokinetics and low toxicity profiles . These findings support further development towards clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5) Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) CAS Number Key Notes
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl Trifluoromethyl C₁₃H₁₆F₃N₃O₂ 303.28 827591-57-1 High-purity powder; storage at 4 °C; used in drug discovery .
Ethyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Thiophen-2-yl Trifluoromethyl C₁₄H₁₄F₃N₃O₂S 345.34 827592-52-9 97% purity; sulfur-containing analog; potential for enhanced solubility .
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl Difluoromethyl C₁₃H₁₇F₂N₃O₂ 285.29 832740-92-8 Lower molecular weight; difluoromethyl group may reduce metabolic stability .
Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Isopropylphenyl Trifluoromethyl C₂₀H₂₂F₃N₃O₂ 393.41 712319-13-6 Bulky aromatic substituent; discontinued due to synthesis challenges .
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 2-Furyl Trifluoromethyl C₁₄H₁₄F₃N₃O₃ 329.28 1450634-50-0 Oxygen-rich furan substituent; marketed for medicinal chemistry .

Key Findings

Substituent Effects on Physicochemical Properties: The trifluoromethyl group at position 7 enhances lipophilicity and metabolic stability across all analogs . Cyclopropyl at position 5 (as in the target compound) provides steric bulk without significantly increasing molecular weight, favoring bioavailability compared to aromatic substituents like 4-isopropylphenyl .

Synthetic Pathways :

  • The target compound and its analogs are synthesized via multi-step routes involving cyclocondensation and reduction. For example, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (a precursor) is reduced with NaBH₄ to yield tetrahydropyrazolo[1,5-a]pyrimidines, though this often generates complex mixtures .

Biological Relevance :

  • Pyrazolo[1,5-a]pyrimidines are explored as protein kinase inhibitors in cancer research. Substituents like trifluoromethyl and cyclopropyl enhance binding affinity to kinase active sites .
  • The difluoromethyl analog (CAS 832740-92-8) shows reduced potency compared to trifluoromethyl derivatives, likely due to weaker electron-withdrawing effects .

Q & A

What synthetic strategies are effective for minimizing by-product formation during the preparation of this compound?

Methodological Answer:
Optimization involves solvent selection and purification techniques. For example, using ethyl esters (vs. methyl) in ethanol enables isolation of anti-isomers via column chromatography with gradient elution (e.g., 0–20% ethyl acetate/hexane) to separate target compounds from regioisomeric by-products . Monitoring reaction progress via LC-MS ensures timely termination to reduce side reactions. Post-synthesis, silica gel chromatography and recrystallization in solvents like ethanol enhance purity .

How does the cyclopropyl group influence stereochemical outcomes in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
The cyclopropyl substituent introduces steric constraints that favor anti-isomer formation during dearomatization. This is verified by NMR analysis: syn-isomers exhibit distinct coupling patterns (e.g., 5R,7S configurations) compared to anti-isomers (5S,7S), as observed in ethyl 5,7-dimethyl derivatives. Solvent polarity (e.g., ethanol) stabilizes anti-configurations by reducing steric clashes, as demonstrated in isomer isolation studies .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:
High-resolution ¹H NMR (400 MHz) in deuterated solvents (CDCl₃/D₂O) identifies substituent environments, such as trifluoromethyl (-CF₃) splitting patterns and cyclopropyl proton coupling. ¹³C NMR confirms carbonyl (C=O) and tetrahydropyrimidine ring carbons. IR spectroscopy validates functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). X-ray crystallography, though not directly reported, is recommended for absolute stereochemical assignment .

Can biocatalytic methods improve enantioselective modification of the tetrahydropyrazolo ring?

Methodological Answer:
Enantioselective hydrolysis using enzymes like CALB (lipase B) in deep eutectic solvents (DES) has shown promise. For example, ChCl:Gly/U/Xyl DES achieves >90% enantiomeric excess in hydrolyzing analogous ethyl cis-5-substituted-7-(trifluoromethyl)tetrahydropyrazolo derivatives. This method avoids harsh conditions and enhances chiral purity, applicable to carboxylate ester derivatives of this compound .

How do reaction conditions affect syn/anti isomer ratios in reduced pyrazolo[1,5-a]pyrimidine intermediates?

Methodological Answer:
Isomer ratios depend on reducing agents and solvents. Ethanol promotes anti-isomer stabilization by hydrogen bonding with the ester group, while polar aprotic solvents (e.g., THF) favor syn-isomers. Kinetic control via low-temperature reductions (e.g., -20°C) can further bias outcomes. Post-reduction, NMR (e.g., NOESY) differentiates isomers by spatial proton interactions .

What computational approaches aid in predicting the bioactivity of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate trifluoromethyl electronegativity with receptor binding. Molecular docking into targets like p38 MAP kinase (a known pyrazolo[1,5-a]pyrimidine target) identifies key interactions, such as CF₃···hydrophobic pocket binding. MD simulations assess conformational stability in physiological conditions .

How does the trifluoromethyl group impact metabolic stability in vitro?

Methodological Answer:
The -CF₃ group enhances metabolic resistance by reducing cytochrome P450 oxidation. Stability assays in liver microsomes (human/rat) quantify half-life extensions compared to non-fluorinated analogs. LC-MS/MS tracks metabolite formation, revealing stable trifluoromethyl retention even after ester hydrolysis. Comparative studies with difluoromethyl or methyl analogs validate CF₃’s superiority .

What strategies mitigate regioselectivity challenges during pyrazolo[1,5-a]pyrimidine functionalization?

Methodological Answer:
Directing groups (e.g., ester at C3) bias electrophilic substitution to C5/C7 positions. For C5 cyclopropanation, transition-metal catalysts (e.g., Pd) with strained cyclopropane reagents (e.g., cyclopropylboronic acid) improve regioselectivity. Monitoring via ¹⁹F NMR (for -CF₃) or in situ IR ensures controlled reaction progression. Post-functionalization, HPLC separates regioisomers .

Are there scalable catalytic systems for enantioselective synthesis of this compound?

Methodological Answer:
Asymmetric hydrogenation using chiral Ru catalysts (e.g., Noyori-type) achieves >80% ee in reducing pyrazolo[1,5-a]pyrimidine ketones to tetrahydropyrimidines. Biocatalytic routes (e.g., ketoreductases) in DES offer greener alternatives. Pilot-scale trials using continuous flow reactors enhance reproducibility and yield .

How do solvent dielectric constants influence the compound’s tautomeric equilibrium?

Methodological Answer:
High dielectric solvents (e.g., DMSO) stabilize zwitterionic tautomers via solvation, observed as split ¹H NMR peaks for NH and ring protons. In low-dielectric solvents (e.g., CDCl₃), neutral tautomers dominate. Variable-temperature NMR (-40°C to 25°C) quantifies equilibrium shifts, while DFT solvation models predict solvent-specific tautomer populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.